![molecular formula C17H16N2O2S B187414 2-[4-(2-Methylphenyl)-3-oxo-1,4-benzothiazin-2-yl]acetamide CAS No. 134616-45-8](/img/structure/B187414.png)
2-[4-(2-Methylphenyl)-3-oxo-1,4-benzothiazin-2-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(2-Methylphenyl)-3-oxo-1,4-benzothiazin-2-yl]acetamide is a complex organic compound that belongs to the class of benzothiazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzothiazine ring system, which is fused with a phenyl group and an acetamide moiety. This unique structure imparts specific chemical and biological properties to the compound.
Vorbereitungsmethoden
The synthesis of 2-[4-(2-Methylphenyl)-3-oxo-1,4-benzothiazin-2-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazine Ring: The initial step involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzothiazine ring.
Introduction of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction, where the benzothiazine ring is reacted with a phenyl acyl chloride in the presence of a Lewis acid catalyst.
Acetamide Formation:
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of high-pressure reactors and continuous flow systems.
Analyse Chemischer Reaktionen
2-[4-(2-Methylphenyl)-3-oxo-1,4-benzothiazin-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the acetamide moiety, where nucleophiles such as amines or thiols replace the acetamide group.
Hydrolysis: Acidic or basic hydrolysis can break down the acetamide group to yield the corresponding carboxylic acid and amine.
Wissenschaftliche Forschungsanwendungen
2-[4-(2-Methylphenyl)-3-oxo-1,4-benzothiazin-2-yl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anti-inflammatory, and anticancer agent due to its ability to interact with various biological targets.
Biological Studies: It is used in research to understand the mechanisms of enzyme inhibition and receptor binding.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[4-(2-Methylphenyl)-3-oxo-1,4-benzothiazin-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with cell surface receptors, modulating signal transduction pathways and affecting cellular responses.
Vergleich Mit ähnlichen Verbindungen
2-[4-(2-Methylphenyl)-3-oxo-1,4-benzothiazin-2-yl]acetamide can be compared with other benzothiazine derivatives, such as:
2-[4-(2-Chlorophenyl)-3-oxo-1,4-benzothiazin-2-yl]acetamide: This compound has a similar structure but with a chlorine substituent, which may alter its chemical reactivity and biological activity.
2-[4-(2-Methoxyphenyl)-3-oxo-1,4-benzothiazin-2-yl]acetamide: The presence of a methoxy group can influence the compound’s solubility and interaction with biological targets.
2-[4-(2-Nitrophenyl)-3-oxo-1,4-benzothiazin-2-yl]acetamide:
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on the compound’s properties and applications.
Eigenschaften
CAS-Nummer |
134616-45-8 |
---|---|
Molekularformel |
C17H16N2O2S |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
2-[4-(2-methylphenyl)-3-oxo-1,4-benzothiazin-2-yl]acetamide |
InChI |
InChI=1S/C17H16N2O2S/c1-11-6-2-3-7-12(11)19-13-8-4-5-9-14(13)22-15(17(19)21)10-16(18)20/h2-9,15H,10H2,1H3,(H2,18,20) |
InChI-Schlüssel |
WAZIFPWEFSQVPQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C3=CC=CC=C3SC(C2=O)CC(=O)N |
Kanonische SMILES |
CC1=CC=CC=C1N2C3=CC=CC=C3SC(C2=O)CC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.